2-(2-Cyanophenyl)isonicotinic acid
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Overview
Description
2-(2-Cyanophenyl)isonicotinic acid is an organic compound with the molecular formula C13H8N2O2 It is a derivative of isonicotinic acid, featuring a cyano group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods: For industrial-scale production, the preparation of this compound may involve the use of methyl 2-cyanoisonicotinate as a starting material. This compound undergoes a reaction with dioxane in an aqueous solution of sodium hydroxide, resulting in a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Cyanophenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and interactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenyl)isonicotinic acid involves its interaction with specific molecular targets. In the context of its potential therapeutic applications, the compound may inhibit the formation of bacterial cell walls by targeting enzymes involved in cell wall synthesis . This action is similar to that of isoniazid, a well-known anti-tuberculosis drug .
Comparison with Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid:
Picolinic acid: Features a carboxylic acid group at the 2-position.
Uniqueness: 2-(2-Cyanophenyl)isonicotinic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H8N2O2 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2-cyanophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2/c14-8-10-3-1-2-4-11(10)12-7-9(13(16)17)5-6-15-12/h1-7H,(H,16,17) |
InChI Key |
DWPZVNSNFAFAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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